1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclobutane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with hex-2-yne. One common method includes the use of a Grignard reagent, where hex-2-yne is reacted with cyclobutanone in the presence of a suitable catalyst to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
- 1-(But-2-yn-1-yl)cyclobutane-1-carboxylic acid
- 1-(Pent-2-yn-1-yl)cyclobutane-1-carboxylic acid
Uniqueness
1-(Hex-2-yn-1-yl)cyclobutane-1-carboxylic acid is unique due to its specific alkynyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
89056-29-1 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-hex-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-7-11(10(12)13)8-6-9-11/h2-3,6-9H2,1H3,(H,12,13) |
InChI Key |
GAOBAIMCSQKRFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC1(CCC1)C(=O)O |
Origin of Product |
United States |
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